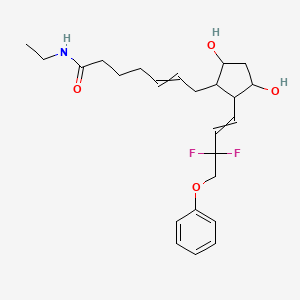
Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tafluprost ethyl amide is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. Tafluprost ethyl amide, with the chemical formula C24H33F2NO4, is known for its applications in cosmetics, particularly for treating eyelash hypotrichosis .
准备方法
The synthesis of tafluprost ethyl amide involves several key steps. Initially, tafluprost is synthesized through a series of reactions starting from Corey aldehyde derivative. The process includes:
Horner-Wadsworth-Emmons condensation: This reaction installs the lower side chain (ω-chain) via condensation of Corey aldehyde with dimethyl (2-oxo-3-phenoxypropyl)phosphonate.
Difluorination: The ω-chain 15-one is difluorinated using morpholinosulfur trifluoride to form a 15-deoxy-15,15-difluoro derivative.
Deprotection and Reduction: The benzoyl group is removed with potassium carbonate, and the lactone moiety is reduced to a lactol using diisobutylaluminum hydride.
Wittig Olefination: The α-chain is added by Wittig olefination, leading to a cis-5,6-alkene.
Esterification: The acid is esterified with isopropyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene.
For the industrial production of tafluprost, a large-scale preparation method involves oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining. This method uses reverse-phase and normal-phase preparation column purification technology .
化学反应分析
Tafluprost ethyl amide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Tafluprost ethyl amide can undergo substitution reactions, particularly at the phenoxy group.
Amidation: Tafluprost can be amidated to form tafluprost ethyl amide using ethylamine aqueous solution.
Common reagents used in these reactions include morpholinosulfur trifluoride for difluorination, potassium carbonate for deprotection, and diisobutylaluminum hydride for reduction. The major products formed from these reactions include various tafluprost derivatives such as tafluprost methyl ester and tafluprost ethyl amide .
科学研究应用
Tafluprost ethyl amide has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of prostaglandin analogs.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Medicine: Tafluprost ethyl amide is used in the treatment of eyelash hypotrichosis and is being explored for other therapeutic applications.
Industry: It is used in the formulation of cosmetic products aimed at enhancing eyelash growth
作用机制
Tafluprost ethyl amide exerts its effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor). This interaction increases the outflow of aqueous humor, thereby reducing intraocular pressure. The compound is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, which is further metabolized via fatty acid β-oxidation and phase II conjugation .
相似化合物的比较
Tafluprost ethyl amide is compared with other prostaglandin F2α analogs such as latanoprost, travoprost, and bimatoprost. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Tafluprost ethyl amide is unique due to its specific formulation for cosmetic use and its high affinity for the FP receptor .
Similar Compounds
Latanoprost: Used for reducing intraocular pressure in glaucoma patients.
Travoprost: Another prostaglandin analog used for ocular hypertension.
Bimatoprost: Used for both glaucoma treatment and cosmetic applications for eyelash growth
属性
分子式 |
C24H33F2NO4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30) |
InChI 键 |
VJZKLIPANASSBD-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















